molecular formula C13H15BrN4O B11458494 3-[(4-Bromophenyl)amino]-6-tert-butyl-1,2,4-triazin-5-ol

3-[(4-Bromophenyl)amino]-6-tert-butyl-1,2,4-triazin-5-ol

Cat. No.: B11458494
M. Wt: 323.19 g/mol
InChI Key: SKEQRMBPNKZLLB-UHFFFAOYSA-N
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Description

3-[(4-BROMOPHENYL)AMINO]-6-TERT-BUTYL-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE: is a heterocyclic compound that features a triazine ring substituted with a bromophenylamino group and a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-BROMOPHENYL)AMINO]-6-TERT-BUTYL-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and carbonyl compounds.

    Introduction of the Bromophenylamino Group: The bromophenylamino group can be introduced via a nucleophilic substitution reaction using 4-bromoaniline.

    Addition of the Tert-Butyl Group: The tert-butyl group can be added through an alkylation reaction using tert-butyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group or further reduce the triazine ring.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under appropriate conditions.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Phenyl derivatives or reduced triazine rings.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-[(4-BROMOPHENYL)AMINO]-6-TERT-BUTYL-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used to study the interactions of triazine derivatives with biological targets. It may serve as a lead compound for the development of new drugs or as a probe for understanding biological pathways.

Medicine

In medicinal chemistry, this compound has potential applications as a pharmacophore for the design of new therapeutic agents. Its structure can be modified to enhance its biological activity and selectivity towards specific targets.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of 3-[(4-BROMOPHENYL)AMINO]-6-TERT-BUTYL-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE involves its interaction with specific molecular targets. The bromophenylamino group can interact with proteins or enzymes, potentially inhibiting their activity. The triazine ring can also participate in hydrogen bonding or hydrophobic interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(4-BROMOPHENYL)-5-(4-HYDROXYPHENYL)ISOXAZOLE: This compound shares the bromophenyl group but has an isoxazole ring instead of a triazine ring.

    4-(4-BROMOPHENYL)-THIAZOL-2-AMINE: This compound also contains a bromophenyl group but features a thiazole ring.

    TRIS(4-BROMOPHENYL)AMINE: This compound has three bromophenyl groups attached to an amine nitrogen.

Uniqueness

3-[(4-BROMOPHENYL)AMINO]-6-TERT-BUTYL-4,5-DIHYDRO-1,2,4-TRIAZIN-5-ONE is unique due to its combination of a triazine ring with a bromophenylamino group and a tert-butyl group. This specific arrangement of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H15BrN4O

Molecular Weight

323.19 g/mol

IUPAC Name

3-(4-bromoanilino)-6-tert-butyl-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C13H15BrN4O/c1-13(2,3)10-11(19)16-12(18-17-10)15-9-6-4-8(14)5-7-9/h4-7H,1-3H3,(H2,15,16,18,19)

InChI Key

SKEQRMBPNKZLLB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN=C(NC1=O)NC2=CC=C(C=C2)Br

Origin of Product

United States

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